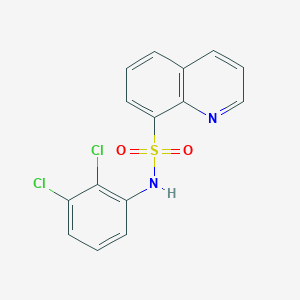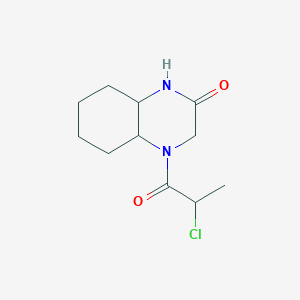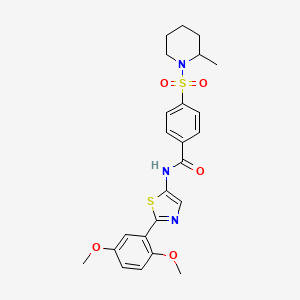![molecular formula C14H20N2O4 B2726231 6-[(2-Methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]pyridine-3-carboxylic acid CAS No. 2248326-01-2](/img/structure/B2726231.png)
6-[(2-Methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]pyridine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[(2-Methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]pyridine-3-carboxylic acid, also known as MPPA, is a chemical compound that has recently gained attention in the field of scientific research. MPPA has shown significant potential for various applications, including drug development, biochemical research, and physiological studies. In
Wirkmechanismus
6-[(2-Methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]pyridine-3-carboxylic acid acts as a competitive inhibitor of enzymes, specifically enzymes that catalyze the conversion of pyridoxal 5'-phosphate (PLP) to pyridoxal (PL). It binds to the active site of the enzyme and prevents the conversion of PLP to PL, thereby inhibiting the enzyme's activity. This mechanism of action makes this compound an effective tool for the study of enzyme kinetics and protein-ligand interactions.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in the biosynthesis of neurotransmitters, such as dopamine and serotonin. This inhibition can lead to a decrease in the levels of these neurotransmitters, which can have implications for the treatment of neurological disorders such as depression and schizophrenia. This compound has also been shown to inhibit the growth of cancer cells, making it a potential candidate for the development of new anti-cancer drugs.
Vorteile Und Einschränkungen Für Laborexperimente
6-[(2-Methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]pyridine-3-carboxylic acid has several advantages for use in lab experiments. It is easy to synthesize and purify, making it readily available for use. Its mechanism of action as a competitive inhibitor of enzymes makes it an effective tool for the study of enzyme kinetics and protein-ligand interactions. However, this compound also has some limitations. Its specificity for certain enzymes may limit its use in certain experiments, and its effects on biochemical pathways may not be fully understood.
Zukünftige Richtungen
There are several future directions for the use of 6-[(2-Methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]pyridine-3-carboxylic acid in scientific research. One potential application is in the development of new drugs for the treatment of neurological disorders and cancer. This compound can also be used as a tool for the study of enzyme kinetics and protein-ligand interactions, which can lead to a better understanding of biochemical pathways and the development of new drugs. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential limitations in lab experiments.
In conclusion, this compound, or this compound, is a chemical compound with significant potential for various scientific research applications. Its easy synthesis and mechanism of action as a competitive inhibitor of enzymes make it an effective tool for the study of enzyme kinetics and protein-ligand interactions. This compound has also shown promising results in the development of new drugs for the treatment of neurological disorders and cancer. Further research is needed to fully understand its biochemical and physiological effects and potential limitations in lab experiments.
Synthesemethoden
6-[(2-Methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]pyridine-3-carboxylic acid can be synthesized using a simple and efficient method. The synthesis process involves the reaction of 2-methylpropyl isocyanate with 3-amino-6-chloropyridine-4-carboxylic acid, followed by the addition of tert-butyl 2-amino-3-hydroxypropanoate. The resulting product is purified through recrystallization to obtain this compound in high yield and purity.
Wissenschaftliche Forschungsanwendungen
6-[(2-Methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]pyridine-3-carboxylic acid has shown significant potential in various scientific research applications. It can be used as a building block for the synthesis of various biologically active molecules, such as inhibitors of enzymes and receptors. This compound can also be used as a tool for the study of enzyme kinetics, protein-ligand interactions, and drug-receptor interactions. Additionally, this compound has shown promising results in the development of new drugs for the treatment of various diseases, including cancer, diabetes, and neurological disorders.
Eigenschaften
IUPAC Name |
6-[(2-methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-9(2)16(13(19)20-14(3,4)5)11-7-6-10(8-15-11)12(17)18/h6-9H,1-5H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRHGOPVHEBBZIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1=NC=C(C=C1)C(=O)O)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

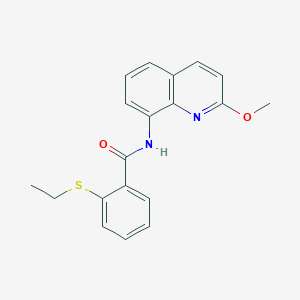
![(4-((4,6-Difluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(2,5-dimethylfuran-3-yl)methanone](/img/structure/B2726150.png)

![[(2,6-Dimethylphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2726152.png)
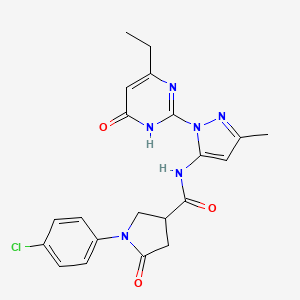
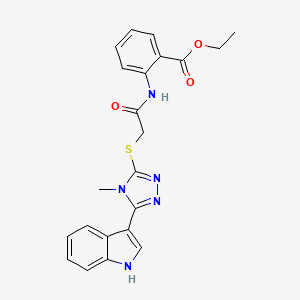
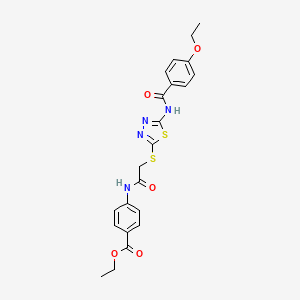
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)oxalamide](/img/structure/B2726161.png)
